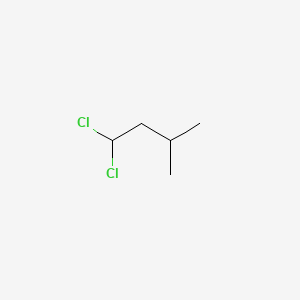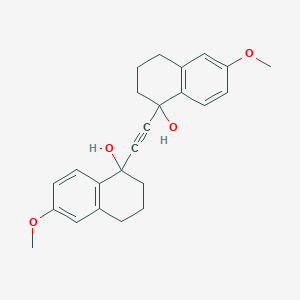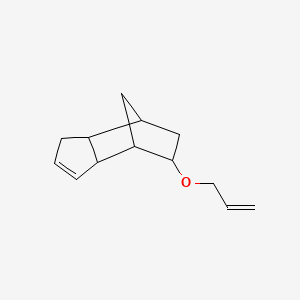
4,7-Methano-1H-indene, 3a,4,5,6,7,7a-hexahydro-5-(2-propenyloxy)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,7-Methano-1H-indene, 3a,4,5,6,7,7a-hexahydro-5-(2-propenyloxy)- is a chemical compound with the molecular formula C13H18O It is a derivative of methanoindene, characterized by the presence of a propenyloxy group attached to the hexahydro-methanoindene structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-Methano-1H-indene, 3a,4,5,6,7,7a-hexahydro-5-(2-propenyloxy)- typically involves the reaction of methanoindene derivatives with propenyloxy compounds under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature, pressure, and solvent, are optimized to achieve high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring consistent product quality. The use of advanced purification techniques, such as distillation and chromatography, is essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
4,7-Methano-1H-indene, 3a,4,5,6,7,7a-hexahydro-5-(2-propenyloxy)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or alkanes.
Substitution: The propenyloxy group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Halogenation reactions often use reagents like bromine (Br2) or chlorine (Cl2) under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes. Substitution reactions result in the formation of various substituted derivatives.
Scientific Research Applications
4,7-Methano-1H-indene, 3a,4,5,6,7,7a-hexahydro-5-(2-propenyloxy)- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is utilized in the production of specialty chemicals, polymers, and advanced materials.
Mechanism of Action
The mechanism of action of 4,7-Methano-1H-indene, 3a,4,5,6,7,7a-hexahydro-5-(2-propenyloxy)- involves its interaction with specific molecular targets and pathways. The propenyloxy group plays a crucial role in its reactivity, allowing it to participate in various chemical reactions. The compound’s effects are mediated through its ability to form stable intermediates and transition states, facilitating the desired chemical transformations.
Comparison with Similar Compounds
Similar Compounds
Dicyclopentadiene: A related compound with a similar methanoindene structure.
4,7-Methano-1H-indene, 3a,4,7,7a-tetrahydro-: Another derivative with slight structural differences.
4,7-Methano-1H-indene, 1,2,3,4,5,6,7,8,8-nonachloro-: A chlorinated derivative with distinct chemical properties.
Uniqueness
4,7-Methano-1H-indene, 3a,4,5,6,7,7a-hexahydro-5-(2-propenyloxy)- is unique due to the presence of the propenyloxy group, which imparts specific reactivity and potential applications. Its ability to undergo various chemical reactions and form stable intermediates makes it a valuable compound in research and industrial applications.
Properties
CAS No. |
26912-64-1 |
|---|---|
Molecular Formula |
C13H18O |
Molecular Weight |
190.28 g/mol |
IUPAC Name |
9-prop-2-enoxytricyclo[5.2.1.02,6]dec-3-ene |
InChI |
InChI=1S/C13H18O/c1-2-6-14-13-8-9-7-12(13)11-5-3-4-10(9)11/h2-3,5,9-13H,1,4,6-8H2 |
InChI Key |
QFRXRJATKANZGZ-UHFFFAOYSA-N |
Canonical SMILES |
C=CCOC1CC2CC1C3C2CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


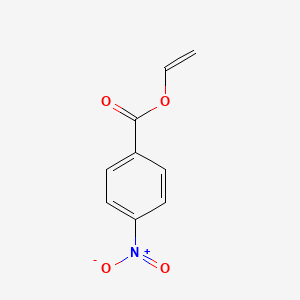
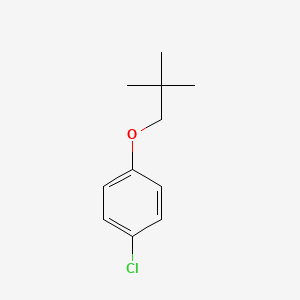
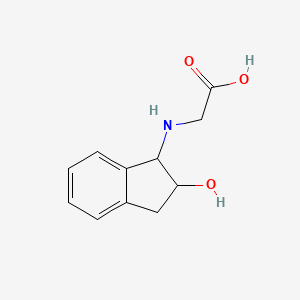
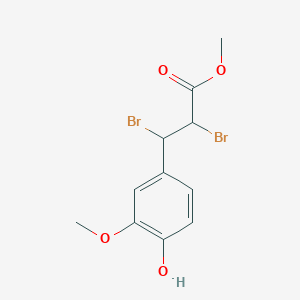
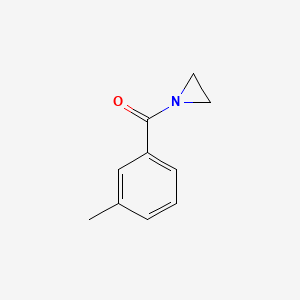
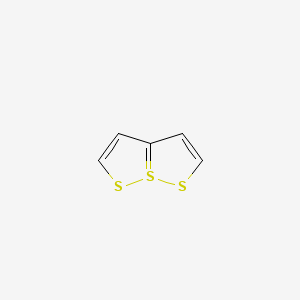
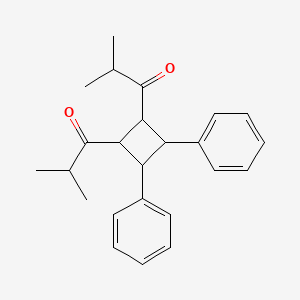
![2-chloro-N-[(E)-(4-chloro-3-nitrophenyl)methylidene]aniline](/img/structure/B14743982.png)
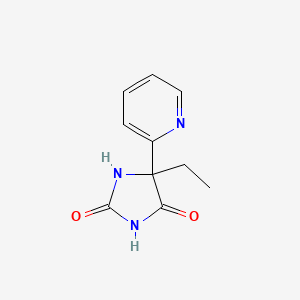
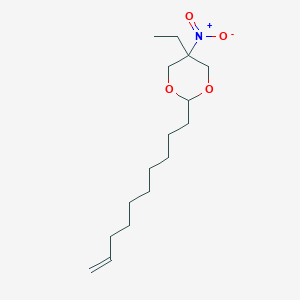
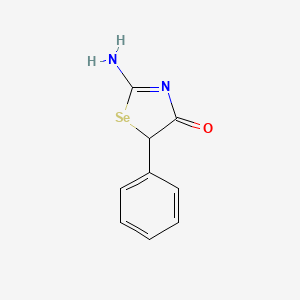
![Bicyclo[3.3.2]decane](/img/structure/B14743997.png)
